17-(Allylamino-d5) Geldanamycin is a synthetic derivative of geldanamycin, a naturally occurring ansamycin antibiotic derived from Streptomyces hygroscopicus. This compound is primarily recognized for its role as a selective inhibitor of heat shock protein 90 (Hsp90), which is crucial in the stabilization and function of various oncogenic proteins. The compound is also known by other names, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and Tanespimycin. Its chemical formula is , and it has a molecular weight of approximately 528.64 g/mol .
17-(Allylamino-d5) Geldanamycin falls under the category of Hsp90 inhibitors and is classified as an ansamycin antibiotic. It is utilized in medicinal chemistry for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by disrupting the function of Hsp90 .
The synthesis of 17-(Allylamino-d5) Geldanamycin generally involves the modification of the natural geldanamycin molecule. The key steps include:
The reaction conditions are critical for optimizing yield and selectivity. Reaction temperatures, concentrations, and reaction times are adjusted to maximize the conversion of starting material to the desired allylamino derivative. Additionally, the use of protecting groups may be necessary during certain synthetic steps to prevent unwanted reactions .
The molecular structure of 17-(Allylamino-d5) Geldanamycin features a complex macrocyclic framework with multiple stereocenters and functional groups that contribute to its biological activity. The compound retains the characteristic benzoquinone ring structure found in all ansamycins, which is essential for its interaction with Hsp90.
17-(Allylamino-d5) Geldanamycin primarily functions through its interaction with Hsp90, leading to the degradation of client proteins involved in cancer cell proliferation and survival pathways. Key reactions include:
The efficacy of 17-(Allylamino-d5) Geldanamycin as an Hsp90 inhibitor has been demonstrated through various biochemical assays that measure its ability to induce apoptosis in tumor cells both in vitro and in vivo .
The mechanism by which 17-(Allylamino-d5) Geldanamycin exerts its effects involves several steps:
Studies have shown that treatment with this compound can lead to significant reductions in levels of oncogenic proteins and enhance sensitivity to other therapeutic agents such as radiation therapy .
Relevant data indicates that these properties contribute significantly to its effectiveness as an anticancer agent while also posing challenges regarding formulation and delivery .
17-(Allylamino-d5) Geldanamycin has several notable applications in scientific research:
17-(Allylamino-d5) Geldanamycin (17-AAG-d5) is a deuterated analog of the natural product geldanamycin, engineered with five deuterium atoms replacing hydrogen at the allylamino side chain. This modification leverages the kinetic isotope effect, where the stronger C-D bond (compared to C-H) confers enhanced metabolic stability and alters pharmacokinetic properties without significantly changing the compound's steric profile. The molecule retains the characteristic ansa-macrolide structure of geldanamycin derivatives, featuring a benzoquinone ring system and an aliphatic ansa bridge that adopts a U-shaped conformation when bound to the N-terminal ATP-binding pocket of Hsp90 [8].
The structural basis of Hsp90 inhibition involves a network of specific interactions: The benzoquinone ring forms hydrogen bonds with residues Asp93 and Thr184 in the Hsp90 N-terminal domain (NTD), while the ansa bridge engages Gly97 and Val186 through van der Waals contacts. The deuterated allylamino side chain extends toward a hydrophobic sub-pocket lined by Leu48, Val150, and Phe138. Crucially, deuterium substitution at this position reduces the rate of oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s intracellular half-life and enhancing target engagement [8] [10]. Crystallographic analyses reveal that 17-AAG-d5 maintains near-identical binding geometry to non-deuterated 17-AAG, but its prolonged residence time within the Hsp90 ATP-binding pocket amplifies the disruption of the chaperone’s ATPase cycle. This kinetic stabilization occurs because the deuterated compound resists metabolic degradation, allowing sustained occupancy of the binding site and more efficient inhibition of Hsp90’s conformational dynamics required for client protein maturation [8] [10].
Table 1: Key Hydrogen Bonding Interactions Between 17-AAG-d5 and Hsp90 N-Terminal Domain
Hsp90 Residue | Ligand Atom | Bond Length (Å) | Functional Role |
---|---|---|---|
Asp93 | Quinone C=O | 2.8 | Stabilizes benzoquinone orientation |
Thr184 | Quinone OH | 2.7 | Anchors ring system |
Gly97 | Macrolactam CO | 3.0 | Facilitates ansa bridge positioning |
Asn51 | Allylamino N | 3.1 | Engages deuterated side chain |
Inhibition of Hsp90 by 17-AAG-d5 triggers a cascade of events that dismantle the functional chaperone complex. Hsp90 operates as a dimeric molecular machine requiring coordinated ATP binding, hydrolysis, and conformational changes (from "open" to "closed" states) to stabilize client proteins. 17-AAG-d5 competitively occupies the ATP-binding site, locking Hsp90 in an ADP-bound open conformation that prevents recruitment of co-chaperones like p23 and immunophilins essential for client activation [2] [9].
The collapse of the chaperone machinery leads to polyubiquitination and proteasomal degradation of Hsp90-dependent client proteins. This process involves the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of HSC70-Interacting Protein) to Hsp70, which associates with destabilized clients released from Hsp90. Key oncogenic clients affected include:
Notably, 17-AAG-d5 induces the heat shock response (HSR) as a compensatory mechanism, upregulating Hsp70 and Hsp27 expression. While HSR activation can be cytoprotective, it also serves as a pharmacodynamic biomarker for effective Hsp90 inhibition. The deuterated analog achieves more sustained client depletion compared to non-deuterated 17-AAG due to reduced hepatic clearance via CYP3A4, as deuterium substitution diminishes first-pass metabolism [2] [8].
Table 2: Half-Life Reduction of Key Client Proteins After 17-AAG-d5 Treatment
Client Protein | Function | Half-Life Reduction | Cellular Consequence |
---|---|---|---|
Bcr-Abl | Tyrosine kinase | >80% (24h) | Apoptosis in CML blasts [6] |
HER2/Neu | Receptor tyrosine kinase | 70–90% (24h) | Loss of ERBB signaling |
Raf-1 | Serine/threonine kinase | >75% (18h) | ERK pathway inhibition [1] |
Akt | Survival kinase | 60–80% (24h) | Sensitization to apoptosis [1] [4] |
17-AAG-d5 exerts broad-spectrum antitumor effects by simultaneously disrupting multiple oncogenic pathways via client protein degradation. The compound’s efficacy stems from its ability to target "nodes" in cancer signaling networks:
Ras/Raf/MEK/ERK Pathway: 17-AAG-d5 depletes Raf-1 and K-Ras stability (both Hsp90 clients), preventing Raf-1 translocation to the plasma membrane and its subsequent activation. This results in reduced phosphorylation of MEK and ERK, blocking proliferative signals in melanoma and pancreatic cancer models. In Ras-transformed cells, pathway inhibition correlates with G1-S cell cycle arrest mediated by downregulation of cyclin D1 and CDK4/6 [1] [4].
PI3K/Akt/mTOR Pathway: Akt (Protein Kinase B) requires Hsp90 for stability and membrane localization. 17-AAG-d5 induces Akt ubiquitination and degradation, leading to decreased phosphorylation of mTOR substrates (4E-BP1, S6K) and suppression of cap-dependent translation. Concomitantly, loss of Akt-mediated inhibition of pro-apoptotic proteins (BAD, caspase-9) sensitizes tumor cells to intrinsic apoptosis. This effect is particularly pronounced in HER2-positive breast cancers where Akt is hyperactivated [1] [4] [9].
BCR-ABL Signaling: In chronic myeloid leukemia (CML), 17-AAG-d5 promotes Bcr-Abl degradation independently of kinase domain mutations that confer resistance to imatinib. Depletion of Bcr-Abl activates caspase-9 and caspase-3, inducing differentiation and apoptosis in K562 cells and primary CML blasts. Synergy with proteasome inhibitors (e.g., bortezomib) occurs due to enhanced accumulation of polyubiquitinated Bcr-Abl [6].
Cellular FLICE-like Inhibitory Protein (c-FLIP) Regulation: c-FLIP degradation sensitizes tumor cells to extrinsic apoptosis via TRAIL (TNF-Related Apoptosis-Inducing Ligand) receptors. Combined 17-AAG-d5 and TRAIL receptor agonists exhibit synergistic cytotoxicity in Hodgkin’s lymphoma by enhancing caspase-8 activation [1].
The simultaneous disruption of these pathways creates a "network pharmacology" effect, where combinatorial signal blockade circumvents redundancy in cancer survival mechanisms. 17-AAG-d5’s deuterium modification enhances this activity by sustaining intracellular concentrations, leading to deeper and more durable pathway suppression compared to non-deuterated analogs.
Table 3: Oncogenic Pathways Modulated by 17-AAG-d5 via Client Protein Degradation
Pathway | Key Clients Affected | Downstream Effects | Therapeutic Impact |
---|---|---|---|
Ras/Raf/MEK/ERK | Raf-1, K-Ras, CDK4 | ↓ Cyclin D1, ↓ p-ERK | Cell cycle arrest (G1-S) [1] [4] |
PI3K/Akt/mTOR | Akt, PDK1 | ↑ BAD phosphorylation, ↓ p-S6K | Apoptosis sensitization |
BCR-ABL | Bcr-Abl, c-CBL | ↓ STAT5 phosphorylation, ↑ caspase-9/3 | Differentiation of leukemic blasts [6] |
Apoptosis Regulation | c-FLIP, survivin | ↑ caspase-8 activation, ↑ TRAIL sensitivity | Synergy with death receptor agonists [1] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3